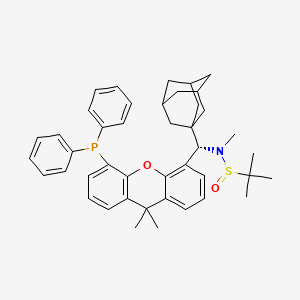
tert-Butyl 5-bromo-4-chlorothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-bromo-4-chlorothiophene-2-carboxylate: is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This compound is characterized by the presence of bromine and chlorine substituents on the thiophene ring, along with a tert-butyl ester group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-4-chlorothiophene-2-carboxylate typically involves the bromination and chlorination of thiophene derivatives followed by esterification. One common method includes:
Bromination and Chlorination: Thiophene is first brominated and chlorinated using bromine and chlorine reagents under controlled conditions to introduce the bromo and chloro substituents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl 5-bromo-4-chlorothiophene-2-carboxylate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
- Substituted thiophene derivatives with various functional groups.
- Coupled products with aryl or vinyl groups attached to the thiophene ring .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex thiophene derivatives.
- Employed in the synthesis of conjugated polymers for organic electronics .
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design due to the biological activity of thiophene derivatives.
- Studied for its antimicrobial, anti-inflammatory, and anticancer properties .
Industry:
- Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
- Applied in the fabrication of organic field-effect transistors (OFETs) and other electronic devices .
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-bromo-4-chlorothiophene-2-carboxylate is primarily related to its ability to interact with biological targets through its thiophene ring and halogen substituents. The compound can form hydrogen bonds, π-π interactions, and halogen bonds with proteins and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the thiophene ring .
Comparación Con Compuestos Similares
- tert-Butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the tert-butyl ester group and halogen substituents, they differ in the core heterocyclic structure (thiophene vs. piperazine or pyridine).
- Reactivity: The presence of different heteroatoms (sulfur in thiophene vs. nitrogen in piperazine/pyridine) influences their chemical reactivity and biological activity.
- Applications: Thiophene derivatives are more commonly used in organic electronics and medicinal chemistry, while piperazine and pyridine derivatives have broader applications in pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C9H10BrClO2S |
|---|---|
Peso molecular |
297.60 g/mol |
Nombre IUPAC |
tert-butyl 5-bromo-4-chlorothiophene-2-carboxylate |
InChI |
InChI=1S/C9H10BrClO2S/c1-9(2,3)13-8(12)6-4-5(11)7(10)14-6/h4H,1-3H3 |
Clave InChI |
ZGGXTVHFGPVTCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC(=C(S1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13660157.png)

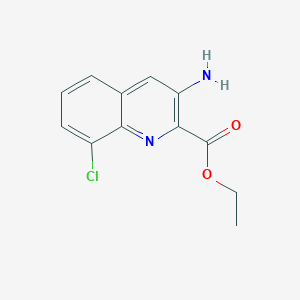
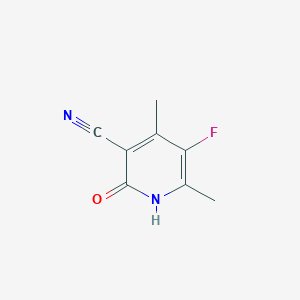
![Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13660189.png)
![Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]](/img/structure/B13660195.png)
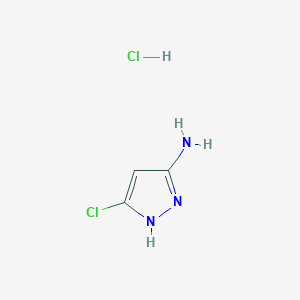
![5-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13660203.png)
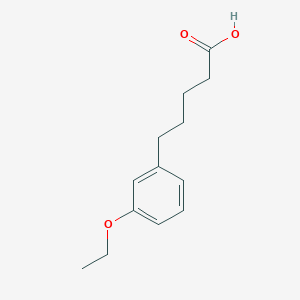
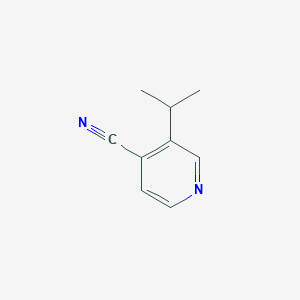
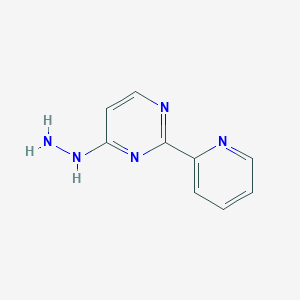
![10,16-bis[3,5-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B13660232.png)
